molecular formula C5H10O B1230913 Isopentenol CAS No. 27214-40-0

Isopentenol

Cat. No. B1230913
CAS RN: 27214-40-0
M. Wt: 86.13 g/mol
InChI Key: QVDTXNVYSHVCGW-ONEGZZNKSA-N
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Description

Isopentenol, also known as 3-methyl-1-butanol, is a C5 branched alcohol . It is one of several isomers of amyl alcohol (pentanol) . It has a molecular formula of C5H10O and an average mass of 86.132 Da . It is an important platform chemical for synthesizing various products and has recently been studied for its biotechnological production .


Molecular Structure Analysis

The molecular structure of isopentenol includes a longer carbon chain and a methyl branch . The Isopentenol molecule contains a total of 15 bonds. There are 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 hydroxyl group .


Chemical Reactions Analysis

The biosynthesis of isoprene and isopentenols in cell factories is more sustainable and environmentally friendly . All isoprenoids are derived from the universal C5 prenyl phosphate precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are supplied by the methylerythritol phosphate (MEP) pathway or the mevalonate (MVA) pathway .


Physical And Chemical Properties Analysis

Isopentenol has better combustion properties than well-known biofuels (ethanol), and its volumetric energy density is over 30% higher than ethanol . It is considered a better alternative than ethanol to gasoline .

Scientific Research Applications

Biofuel and Chemical Production

Isopentenol, also known as isoprenol, holds significant potential as a biofuel and as a precursor for various commodity chemicals like isoprene. Kang et al. (2017) developed an "IPP-bypass" isopentenol pathway to optimize its biological production via the mevalonate pathway in Escherichia coli, overcoming challenges like high ATP requirements and toxicity issues associated with isopentenyl diphosphate (IPP) (Kang et al., 2017). Additionally, Li et al. (2018) highlighted the biotechnological production of isopentenol, emphasizing its sustainable and environmentally friendly production over conventional petroleum-based methods (Li et al., 2018).

Metabolic Engineering for Enhanced Production

Liu et al. (2014) focused on optimizing the native 2-methyl-(D)-erythritol-4-phosphate (MEP) pathway in E. coli for increased isopentenol production. They achieved a 3.3-fold increase in production by overexpressing key enzymes and tuning the glycolysis pathway (Liu et al., 2014). George et al. (2014) developed a systematic approach to pathway analysis, identifying primary determinants for efficient isopentenol production and constructing a strain with improved yield (George et al., 2014).

Isopentenol Production in Corynebacterium glutamicum

Sasaki et al. (2019) explored Corynebacterium glutamicum as an alternative host for isopentenol production, finding it to be tolerant to both the final product and various ionic liquids used in biomass pretreatment. They achieved an isopentenol titer of 1.25 g/L through targeted proteomics and strain engineering (Sasaki et al., 2019).

Environmental and Economic Aspects

Baral et al. (2019) analyzed the production cost, greenhouse gas emissions, and water footprint of biologically produced isopentenol. They concluded that with technological improvements, isopentenol could achieve significant GHG reduction compared to gasoline and become cost-competitive (Baral et al., 2019).

Isopentenol in Cell-Free Systems

Ward et al. (2019) demonstrated the use of cell-free systems for biosynthesis of isoprenoids using isopentenol. This approach combines the precision of chemistry with the versatility of biology, simplifying the commercial synthesis of isoprenoid products (Ward et al., 2019).

Safety And Hazards

Isopentenol is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation .

Future Directions

The development of microbial strains for the production of isopentenol is a promising future direction . Metabolic engineering strategies may be employed to enhance product titers, reduce end-product toxicity, and broaden the substrate range to non-sugar carbon sources .

properties

IUPAC Name

(E)-3-methylbut-1-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDTXNVYSHVCGW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopentenol

CAS RN

27214-40-0
Record name Isopentenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,620
Citations
M Li, R Nian, M Xian, H Zhang - Applied microbiology and biotechnology, 2018 - Springer
… The biotechnological production of isoprene and isopentenol … isopentenol production, especially using E. coli cell factories. … production of isoprene and isopentenol, especially in E. coli …
Number of citations: 48 link.springer.com
X Zhang, K Zhu, H Shi, X Wang, Y Zhang… - Journal of Cleaner …, 2022 - Elsevier
Efficient and economical supply of cis-abienol has attracted extensive attention due to its use as a precursor in the synthesis of ambrox (a cardinal odor of rare ambergris). Increasing …
Number of citations: 4 www.sciencedirect.com
A Kang, KW George, G Wang, E Baidoo… - Metabolic …, 2016 - Elsevier
… ) for isopentenol production and do not produce IPP as an essential precursor for isopentenol. … to produce isopentenol and isopentenol-derived valuable compounds such as isoprene. …
Number of citations: 107 www.sciencedirect.com
CA Ferraz, NGH Leferink, I Kosov… - ChemBioChem, 2021 - Wiley Online Library
Linalool is a monoterpenoid used as a fragrance ingredient, and is a promising source for alternative fuels. Synthetic biology offers attractive alternative production methods compared …
X Ma, H Liang, Q Pan, KLJ Prather… - Journal of Agricultural …, 2022 - ACS Publications
… systematically optimized this isopentenol utilization pathway … was synthesized from 2 g/L isopentenol in 24 h. The strain … linalool produced from 2 g/L isopentenol). This study lays a solid …
Number of citations: 10 pubs.acs.org
H Liu, Y Wang, Q Tang, W Kong… - Microbial cell …, 2014 - microbialcellfactories.biomedcentral …
… resulted in additional 1.9 folds of increase in isopentenol production. A 5 L-scale batch … of 61.9 mg L−1 isopentenol production from 20 g L−1 of glucose. The isopentenol production was …
ST Withers, SS Gottlieb, B Lieu… - Applied and …, 2007 - Am Soc Microbiol
We have developed a novel method to clone terpene synthase genes. This method relies on the inherent toxicity of the prenyl diphosphate precursors to terpenes, which resulted in a …
Number of citations: 249 journals.asm.org
VCA Ward, AO Chatzivasileiou… - Biotechnology and …, 2019 - Wiley Online Library
… of isoprenoids using the substrate isopentenol, dubbed the isopentenol utilization pathway (… monoterpenes and only depends on ATP and isopentenol as substrates, allows for a highly …
Number of citations: 35 onlinelibrary.wiley.com
Y Sasaki, T Eng, RA Herbert… - Biotechnology …, 2019 - biotechnologyforbiofuels …
… glutamicum to isopentenol, which is known to be toxic to other microbes [25], as well … isopentenol production. Furthermore, engineering the host strain background achieved isopentenol …
KW George, A Chen, A Jain, TS Batth… - Biotechnology and …, 2014 - Wiley Online Library
… as the primary determinants of efficient isopentenol production. Aided by the … isopentenol pathway function. Informed by our analysis, we assembled a strain which produced isopentenol …
Number of citations: 111 onlinelibrary.wiley.com

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